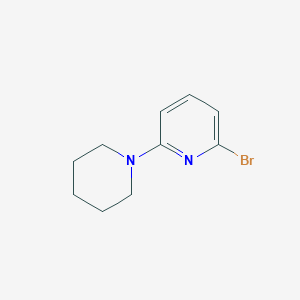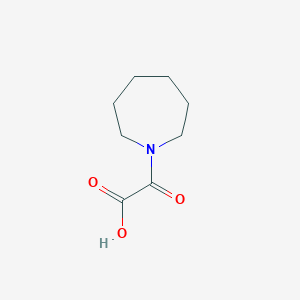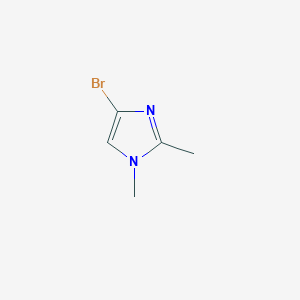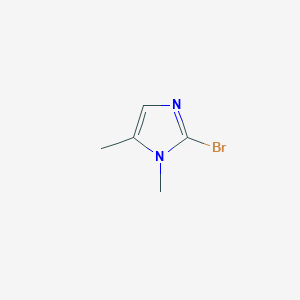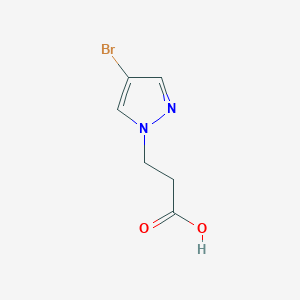
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is a compound that can be associated with a family of pyrazole derivatives, which are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with pyrazole moieties have been synthesized and characterized, indicating the relevance of this class of compounds in chemical research.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, as seen in the L-proline-catalyzed assembly of bispyrazolyl propanoates . These reactions are efficient and can be performed in aqueous media, which is advantageous for environmental considerations. The synthesis of related compounds, such as 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols, involves refluxing in DMSO with iodine, followed by crystallization . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and single-crystal X-ray analysis . The crystal packing and conformational differences between various groups attached to the pyrazole ring can lead to unique molecular structures. For instance, the presence of a propionic acid group can result in hydrogen-bonded dimers in the solid state . These structural insights are crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions, including C-N coupling reactions catalyzed by copper complexes . These reactions are significant for the functionalization of the pyrazole ring and can lead to a wide range of products with different substituents. The reactivity of the bromo group on the pyrazole ring can be exploited in further chemical transformations, potentially leading to more complex molecules with diverse biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the presence of electron-donating or electron-withdrawing groups can affect the molecule's stability, as indicated by hyper-conjugative interactions and charge delocalization . The HOMO-LUMO analysis can provide insights into the charge transfer within the molecule, which is relevant for understanding its reactivity . Additionally, the nonlinear optical properties of these compounds can be attributed to small energy gaps between the frontier molecular orbitals .
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
The compound 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid is involved in complex chemical syntheses and structural analysis. Kumarasinghe et al. (2009) synthesized a closely related compound and determined its structure using X-ray crystallography. The substance exhibits intricate hydrogen bonding patterns and unique solvation structures, making it an interesting subject for chemical research and crystallography studies (Kumarasinghe et al., 2009).
Organic Synthesis and Pharmaceutical Applications
The compound is also significant in organic synthesis processes. For instance, Deepa et al. (2012) described the synthesis of pyrazole-1H-4-yl-acrylic acids from pyrazole-1H-4-carbaldehydes. These compounds are crucial intermediates for pharmaceutical and chemical industries, highlighting the importance of 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid in the synthesis of biologically active molecules (Deepa et al., 2012).
Advanced Organic Chemistry and Material Science
In advanced organic chemistry and material science, the synthesis and structural characterization of pyrazole derivatives are crucial. Loh et al. (2013) synthesized pyrazole compounds and characterized their crystal structures, highlighting the importance of precise structural analysis in understanding material properties (Loh et al., 2013).
Antimicrobial Research
Sherkar and Bhandarkar (2015) explored the antimicrobial properties of pyrazole derivatives. Their work contributes to the understanding of how structural variations in molecules like 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid can influence their biological activity, especially in fighting infections (Sherkar & Bhandarkar, 2015).
Propriétés
IUPAC Name |
3-(4-bromopyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-3-8-9(4-5)2-1-6(10)11/h3-4H,1-2H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQHYUVPDLMICC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426994 |
Source


|
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
925146-35-6 |
Source


|
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)


![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)

